molecular formula C20H16N2O3S B2765564 8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one CAS No. 325804-07-7

8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B2765564
CAS No.: 325804-07-7
M. Wt: 364.42
InChI Key: ZGKPNMQMBNJZTR-UHFFFAOYSA-N
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Description

8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the thiazole ring and the p-tolylamino group in its structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the thiazole ring: This involves the reaction of a thioamide with a haloketone to form the thiazole ring.

    Attachment of the p-tolylamino group: This can be done through nucleophilic substitution reactions where the amino group is introduced to the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazole ring and p-tolylamino group may play a role in binding to specific enzymes or receptors, modulating their activity. This could result in the inhibition of certain biological processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-(2-p-tolylamino-thiazol-4-yl)-chromen-2-one: Similar structure but with the methoxy group at the 7-position.

    8-Methoxy-3-(2-phenylamino-thiazol-4-yl)-chromen-2-one: Similar structure but with a phenylamino group instead of a p-tolylamino group.

    8-Methoxy-3-(2-p-tolylamino-thiazol-4-yl)-chromen-4-one: Similar structure but with a carbonyl group at the 4-position instead of the 2-position.

Uniqueness

8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is unique due to the specific positioning of its functional groups, which may confer distinct chemical and biological properties. The combination of the methoxy group, thiazole ring, and p-tolylamino group in this particular arrangement is not commonly found in other compounds, making it a subject of interest for further research.

Biological Activity

8-Methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative analysis with related compounds.

Chemical Structure

The molecular formula of this compound is C20H16N2O3SC_{20}H_{16}N_{2}O_{3}S, with a molecular weight of 364.42 g/mol. Its structure features a chromen-2-one core substituted with methoxy and thiazole groups, which enhance its reactivity and biological interactions.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
  • Receptor Modulation : The compound can modulate cellular receptors, influencing pathways related to apoptosis and cell growth.
  • Gene Expression Regulation : It affects gene expression linked to various biochemical pathways, potentially leading to anticancer effects.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been evaluated for its anticancer potential in various cancer cell lines:

  • Cell Proliferation Inhibition : Research indicates that it can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 Value (µM)Mechanism
MCF-715.6Apoptosis induction
HeLa12.3Cell cycle arrest

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, utilizing starting materials that include thiazole derivatives and chromenone precursors.

General Synthetic Route :

  • Formation of Thiazole Ring : Reacting appropriate amines with α-halo ketones.
  • Coupling Reaction : Condensing the thiazole derivative with a methoxy-substituted chromenone.

Comparative Analysis with Related Compounds

A comparative analysis reveals that similar compounds exhibit varied biological activities based on structural differences:

Compound NameStructure FeaturesBiological Activity
6-Hydroxy-7-methoxy-coumarinHydroxy group at position 6Antioxidant, Antimicrobial
7-Hydroxy-coumarinHydroxy group at position 7Anticancer

The unique substitution pattern in this compound enhances its bioactivity compared to simpler derivatives.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models.
  • Antimicrobial Efficacy : Another case study focused on the antibacterial properties against resistant strains of bacteria, showing promising results in reducing bacterial load.

Properties

IUPAC Name

8-methoxy-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-6-8-14(9-7-12)21-20-22-16(11-26-20)15-10-13-4-3-5-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKPNMQMBNJZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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